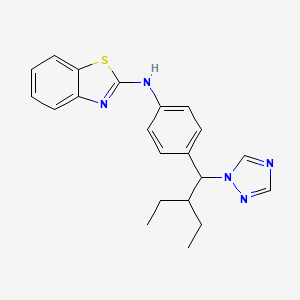
塔拉唑
概述
描述
科学研究应用
作用机制
生化分析
Biochemical Properties
Talarozole inhibits cytochrome-P450-dependent all-trans-retinoic acid catabolism by blocking the cytochrome P450 enzyme isoform CYP26, a retinoic acid hydroxylase . It has 750-fold higher potency than the earlier drug liarozole as well as greater selectivity, with more than 300-fold selectivity for inhibition of CYP26A1 over other steroid-metabolizing enzymes .
Cellular Effects
Talarozole has been shown to have significant effects on various types of cells and cellular processes. It has been found to suppress mechano-inflammatory genes in articular cartilage in vivo . It also reduced cartilage degradation and osteophyte formation after 26 days . These effects suggest that Talarozole can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of Talarozole involves its role as a retinoic acid metabolism blocking agent (RAMBA) . It acts by inhibiting the metabolic breakdown of the retinoid, increasing the biological efficacy of retinoic acid . This includes binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
Temporal Effects in Laboratory Settings
In laboratory settings, Talarozole has shown changes in its effects over time. For instance, it was able to suppress mechano-inflammatory genes in articular cartilage in vivo 6 hours after mouse knee joint destabilization . It also reduced cartilage degradation and osteophyte formation after 26 days .
Dosage Effects in Animal Models
The effects of Talarozole vary with different dosages in animal models. While specific dosage effects are not mentioned in the available literature, the drug has been shown to have significant effects in animal models of osteoarthritis .
Metabolic Pathways
Talarozole is involved in the metabolic pathway of retinoic acid. It inhibits the metabolism of retinoic acid by blocking cytochrome P450 enzyme CYP26 isoenzymes (CYP26A1 and possibly also CYP26B1), retinoic acid hydroxylases .
Transport and Distribution
The distribution of Talarozole within the skin was investigated: 80% was located in the epidermis, while the remaining 20% was found in the dermis . This suggests that Talarozole is transported and distributed within cells and tissues, potentially interacting with transporters or binding proteins.
Subcellular Localization
While specific subcellular localization of Talarozole is not mentioned in the available literature, its significant presence in the epidermis suggests that it may be localized in specific compartments or organelles within the cell .
准备方法
塔拉唑的合成涉及多个步骤,从制备甲醇原液开始。 进行适当的稀释以获得浓度范围为 0.10 至 10 μg/ml 的校准溶液 . 甲醇加标溶液的浓度为 250 μg/ml . 塔拉唑的工业生产方法没有得到广泛的文献记载,但该化合物通常使用涉及唑类衍生物的标准有机合成技术进行合成 .
化学反应分析
塔拉唑会经历各种化学反应,包括氧化、还原和取代反应。 这些反应中常用的试剂和条件包括离子迁移谱 (IMS),用于验证设备清洗 . 从这些反应中形成的主要产物通常是唑类化合物,这些化合物在血浆图谱中与其他唑类化合物分离良好 .
相似化合物的比较
塔拉唑在作为视黄酸代谢阻断剂的效力和选择性方面独树一帜。 它的效力比早期的药物利亚唑高 750 倍,选择性更高,对 CYP26A1 的抑制选择性比对其他类固醇代谢酶(如 CYP17A1 和芳香酶 (CYP19A1))高 300 多倍 . 类似的化合物包括利亚唑,它也作为一种视黄酸代谢阻断剂发挥作用,但效力和选择性较低 .
属性
IUPAC Name |
N-[4-[2-ethyl-1-(1,2,4-triazol-1-yl)butyl]phenyl]-1,3-benzothiazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N5S/c1-3-15(4-2)20(26-14-22-13-23-26)16-9-11-17(12-10-16)24-21-25-18-7-5-6-8-19(18)27-21/h5-15,20H,3-4H2,1-2H3,(H,24,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNFYYXUGUBUECJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)C(C1=CC=C(C=C1)NC2=NC3=CC=CC=C3S2)N4C=NC=N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70942185 | |
| Record name | Talarozole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70942185 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
377.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Rambazole is a new generation all-trans retinoic acid metabolism blocking agent, highly specific against the retinoic acid 4-hydroxylase. The drug alleviates hyperproliferation and normalizes differentiation of the epidermis in animal models of psoriasis. All-trans-retinoic acid (RA) regulates epithelial differentiation and growth through activation of specific nuclear RA receptors (RARs). Rambazole acts by inhibiting the metabolic breakdown of the retinoid, increasing the biological efficacy of RA. | |
| Record name | Talarozole | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB13083 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
201410-53-9 | |
| Record name | Talarozole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=201410-53-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Talarozole [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0201410539 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Talarozole | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB13083 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Talarozole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70942185 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | TALAROZOLE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XKD9N5CJ6W | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of Talarozole?
A: Talarozole functions as a retinoic acid metabolism blocking agent (RAMBA). It achieves this by selectively and potently inhibiting the cytochrome P450 enzymes, specifically CYP26A1 and CYP26B1, responsible for the degradation of endogenous all-trans retinoic acid (atRA). [, , , , ]
Q2: What are the downstream effects of Talarozole's inhibition of atRA degradation?
A2: Inhibiting atRA degradation leads to increased levels of endogenous atRA in various tissues. This increase in atRA can trigger a cascade of downstream effects, including:
- Induction of retinoid-regulated genes: This includes genes like CRABP2, KRT4, CYP26A1, and CYP26B1, indicating an augmented retinoid signaling pathway. [, , ]
- Suppression of inflammatory responses: Talarozole has been shown to reduce the expression of pro-inflammatory cytokines, such as IL-1α and TNF-α, in various models. [, , ]
- Modulation of mitochondrial function: Studies suggest Talarozole can enhance mitochondrial biogenesis and activity, potentially through a PPARγ-dependent mechanism. [, ]
Q3: In which therapeutic areas is Talarozole being investigated?
A3: Based on its mechanism of action and observed effects, Talarozole is being explored as a potential therapeutic agent for several conditions:
- Skin disorders: This includes psoriasis and acne, where Talarozole might offer a topical alternative to traditional retinoid therapy with potentially fewer systemic side effects. [, , ]
- Osteoarthritis: Research suggests Talarozole could play a disease-modifying role in osteoarthritis by suppressing mechanoflammation in the articular cartilage. [, , , ]
- Acute myeloid leukemia: There is interest in combining Talarozole with FLT3 inhibitors to overcome stromal protection and target leukemia stem cells more effectively. []
Q4: How does the tissue-specific distribution of Talarozole influence its effects?
A4: Research indicates that Talarozole demonstrates varying distribution patterns across different tissues:
- Topical application: When applied topically, Talarozole primarily concentrates in the epidermis, with 80% of the dose found in this layer compared to 20% in the dermis. This localized distribution supports its potential for treating skin conditions with minimal systemic exposure. []
Q5: What is known about the stability and formulation of Talarozole?
A: While detailed information about Talarozole's stability under various conditions is limited in the provided abstracts, one study utilized ion mobility spectrometry to analyze Talarozole in a cleaning quality control context. [] This suggests ongoing efforts to develop robust analytical methods for characterizing and quantifying the compound, which are crucial for understanding its stability and developing suitable formulations.
Q6: What analytical methods are commonly employed to study Talarozole?
A6: Various analytical techniques have been employed to investigate Talarozole:
- Quantitative real-time PCR: This method has been used to assess the expression of retinoid-regulated genes following Talarozole treatment. [, ]
- Mass spectrometry: This technique has been applied to quantify retinoid levels, including atRA, in tissues like the ventricular myocardium. []
- Ion mobility spectrometry: This method has been utilized in cleaning quality control procedures for Talarozole. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
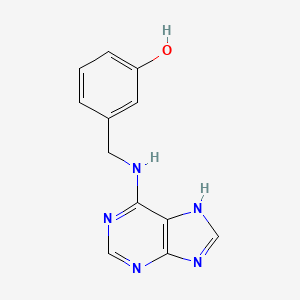
![2-[5-[(3,5-dimethyl-1H-pyrrol-2-yl)methylidene]-4-methoxy-2-pyrrolylidene]indole](/img/structure/B1662425.png)
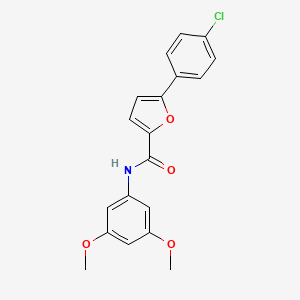

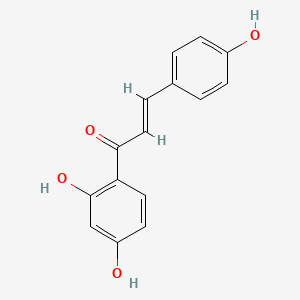

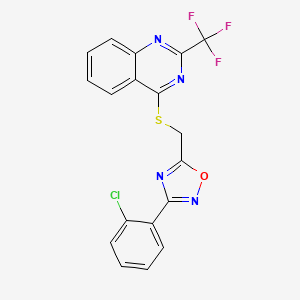
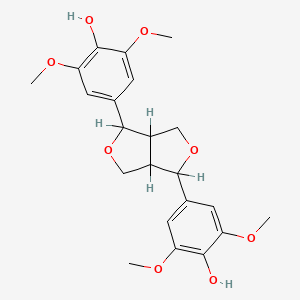
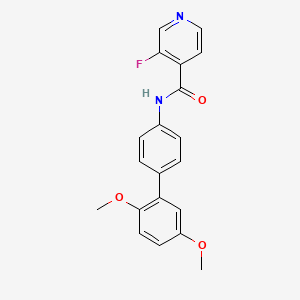
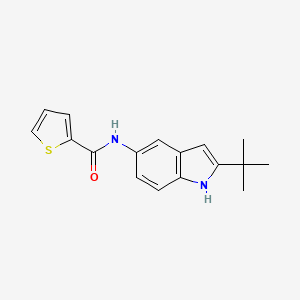
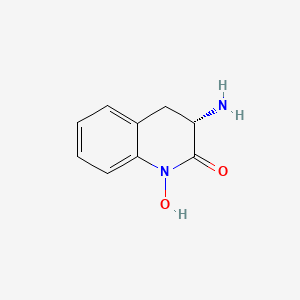

![(1R,2S,3S,4S,4aR)-1,2,3,4,7-pentahydroxy-2,3,4,4a,5,11b-hexahydro-1H-[1,3]dioxolo[4,5-j]phenanthridin-6-one](/img/structure/B1662441.png)

